molecular formula C11H12N2O B13585841 4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one

4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one

Katalognummer: B13585841
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: ZYLBQVJAQHKTES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one is a heterocyclic compound that features an imidazo[1,2-a]pyridine core This structure is significant in medicinal chemistry due to its presence in various biologically active molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one typically involves multi-component reactions. One efficient method includes the reaction between 2-aminopyridine, arylglyoxal, and 4-hydroxypyran. This cascade reaction is catalyst-free, uses green solvents, and is operationally simple, scalable, and eco-friendly . The product can be collected through simple filtration, avoiding tedious purification techniques.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and scalable reactions are likely to be applied to ensure efficient and sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation or photocatalysis.

    Substitution: Transition metal catalysis or radical reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical reactions can lead to various substituted imidazo[1,2-a]pyridine derivatives .

Wirkmechanismus

The mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. Detailed studies on its exact mechanism are still ongoing .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity. Its potential for diverse therapeutic applications makes it a valuable compound in drug development.

Eigenschaften

Molekularformel

C11H12N2O

Molekulargewicht

188.23 g/mol

IUPAC-Name

4-imidazo[1,2-a]pyridin-2-ylbutan-2-one

InChI

InChI=1S/C11H12N2O/c1-9(14)5-6-10-8-13-7-3-2-4-11(13)12-10/h2-4,7-8H,5-6H2,1H3

InChI-Schlüssel

ZYLBQVJAQHKTES-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCC1=CN2C=CC=CC2=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.